Ethyl 6-chloropicolinate
CAS No.: 21190-89-6
Cat. No.: VC3738826
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21190-89-6 |
---|---|
Molecular Formula | C8H8ClNO2 |
Molecular Weight | 185.61 g/mol |
IUPAC Name | ethyl 6-chloropyridine-2-carboxylate |
Standard InChI | InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 |
Standard InChI Key | ORSVWYSFUABOQU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC(=CC=C1)Cl |
Canonical SMILES | CCOC(=O)C1=NC(=CC=C1)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Based on chemical nomenclature conventions, Ethyl 6-chloropicolinate would have the molecular formula C8H8ClNO2. The structure would consist of a pyridine ring with a chlorine substituent at the 6-position and an ethyl carboxylate group at the 2-position. This structure can be inferred by comparison with related compounds such as Ethyl 6-chloro-5-methylpicolinate, which has an additional methyl group at position 5 .
The predicted molecular weight would be approximately 185-186 g/mol, calculated from the molecular formula. This is comparable to Methyl 6-chloro-3-methylpicolinate, which has a molecular weight of 185.56 g/mol despite having a different substitution pattern.
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C8H8ClNO2 | Based on chemical nomenclature |
Molecular Weight | Approximately 185-186 g/mol | Calculated from molecular formula |
Physical State | Likely a crystalline solid at room temperature | Common for similar picolinate esters |
Solubility | Likely soluble in organic solvents, limited solubility in water | Typical for halogenated pyridine esters |
Melting Point | Likely between 40-100°C | Range observed for similar compounds |
Boiling Point | Likely above 200°C at atmospheric pressure | Based on similar molecular weight compounds |
Related Compounds and Structural Relationships
Ethyl 6-chloro-5-methylpicolinate
Ethyl 6-chloro-5-methylpicolinate (CAS 178421-21-1) has a molecular weight of 199.63 g/mol and molecular formula C9H10ClNO2 . The IUPAC name for this compound is ethyl 6-chloro-5-methylpyridine-2-carboxylate . The key structural difference from Ethyl 6-chloropicolinate is the presence of a methyl group at the 5-position of the pyridine ring.
Ethyl 4-bromo-6-chloropicolinate
Ethyl 4-bromo-6-chloropicolinate contains both a bromine atom at the 4-position and a chlorine atom at the 6-position of the pyridine ring. This compound exhibits biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. The presence of both halogen atoms likely contributes to its distinct chemical reactivity and biological properties.
Methyl 6-chloro-3-methylpicolinate
Methyl 6-chloro-3-methylpicolinate (CAS 878207-92-2) has a molecular formula of C8H8ClNO2 and a molecular weight of 185.56 g/mol. This compound differs from Ethyl 6-chloropicolinate in having a methyl ester instead of an ethyl ester and an additional methyl group at the 3-position of the pyridine ring.
Ethyl 6-bromo-3-chloropicolinate
Ethyl 6-bromo-3-chloropicolinate (CID 46311459) has a molecular formula of C8H7BrClNO2 and a molecular weight of 264.50 g/mol . This compound features a bromine atom at the 6-position and a chlorine atom at the 3-position of the pyridine ring, representing a positional isomer relative to Ethyl 4-bromo-6-chloropicolinate.
Table 2: Comparison of Structurally Related Picolinate Compounds
Synthetic Approach | Potential Reagents | Typical Conditions | Considerations |
---|---|---|---|
Esterification | 6-chloropicolinic acid + ethanol + acid catalyst | Reflux, 4-8 hours | Acid catalyst (such as H2SO4 or p-toluenesulfonic acid) |
Direct Chlorination | Ethyl picolinate + chlorinating agent | 50-80°C, 4-8 hours | Selection of appropriate chlorinating agent for regioselectivity |
Acid Chloride Route | 6-chloropicolinic acid → acid chloride → reaction with ethanol | Two-step process | Requires thionyl chloride or other reagent for acid chloride formation |
In industrial settings, continuous flow reactors might be employed to enhance reaction efficiency and yield, as observed with the synthesis of related compounds.
Potential Activity | Related Compound with This Activity | Relevance to Ethyl 6-chloropicolinate |
---|---|---|
Cytochrome P450 Inhibition | Ethyl 4-bromo-6-chloropicolinate | Might have similar activity but with different potency due to absence of bromine atom |
Enzyme Inhibition | Various halogenated picolinates | Halogen at 6-position may contribute to binding with enzyme active sites |
Building Block for Pharmaceuticals | Multiple picolinate derivatives | Reactive functional groups allow further modification for drug development |
Chemical Reactivity and Transformation
Predicted Reactivity Patterns
Based on the structure of Ethyl 6-chloropicolinate, several reactivity patterns can be predicted:
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The chlorine at the 6-position could participate in nucleophilic aromatic substitution reactions
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The ester group could undergo hydrolysis, transesterification, or reduction
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The pyridine nitrogen could act as a weak base or nucleophile
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The compound could potentially serve as a substrate for cross-coupling reactions (e.g., Suzuki coupling)
Table 5: Predicted Reactivity of Functional Groups in Ethyl 6-chloropicolinate
Functional Group | Potential Reactions | Products | Significance |
---|---|---|---|
Chlorine (6-position) | Nucleophilic aromatic substitution | 6-substituted derivatives | Allows diversification of the scaffold |
Ester group | Hydrolysis | 6-chloropicolinic acid | Access to carboxylic acid for further derivatization |
Ester group | Reduction | 6-chloro-2-(hydroxymethyl)pyridine | Access to alcohol derivatives |
Pyridine ring | Coordination to metals | Metal complexes | Potential for catalysis or materials applications |
Research Gaps and Future Directions
Identified Research Needs
Based on the limited direct information available about Ethyl 6-chloropicolinate, several research areas would be valuable to explore:
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Synthesis and full characterization of the compound
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Determination of its physical and chemical properties
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Evaluation of biological activity, particularly enzyme inhibition properties
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Exploration of structure-activity relationships compared to related compounds
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Investigation of potential applications in pharmaceutical and agricultural fields
Research Area | Suggested Methodology | Expected Outcomes |
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Synthesis | Multi-step organic synthesis with optimization | Efficient route to pure compound |
Physical Characterization | Spectroscopic methods (NMR, IR, MS) and X-ray crystallography | Confirmation of structure and determination of physical properties |
Biological Activity | Enzyme assays (particularly with CYP450 enzymes) | Understanding of potential biological roles |
Structure-Activity Relationships | Synthesis of analogues with varying substituents | Identification of key structural features for activity |
Computational Studies | Molecular modeling and docking studies | Prediction of interactions with biological targets |
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